molecular formula C16H14N2O2 B7514681 N-(1,3-benzoxazol-2-yl)-N,4-dimethylbenzamide

N-(1,3-benzoxazol-2-yl)-N,4-dimethylbenzamide

カタログ番号 B7514681
分子量: 266.29 g/mol
InChIキー: DLZJWCOXNOWPRW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(1,3-benzoxazol-2-yl)-N,4-dimethylbenzamide, also known as BML-275, is a small molecule inhibitor that targets the activity of the enzyme AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis, and its dysregulation has been implicated in various diseases, including cancer, diabetes, and cardiovascular disease. BML-275 has been shown to have potential therapeutic applications in these and other diseases.

作用機序

N-(1,3-benzoxazol-2-yl)-N,4-dimethylbenzamide works by inhibiting the activity of AMPK, a key regulator of cellular energy homeostasis. AMPK is activated in response to cellular stress, such as energy depletion, and promotes energy conservation and production. N-(1,3-benzoxazol-2-yl)-N,4-dimethylbenzamide inhibits AMPK by binding to its regulatory subunit, preventing its activation by upstream kinases.
Biochemical and Physiological Effects
N-(1,3-benzoxazol-2-yl)-N,4-dimethylbenzamide has been shown to have a range of biochemical and physiological effects in preclinical models of various diseases. In cancer, N-(1,3-benzoxazol-2-yl)-N,4-dimethylbenzamide has been shown to induce apoptosis and inhibit tumor growth by reducing glucose uptake and ATP production. In diabetes, N-(1,3-benzoxazol-2-yl)-N,4-dimethylbenzamide has been shown to improve glucose uptake and insulin sensitivity by activating the insulin signaling pathway. In cardiovascular disease, N-(1,3-benzoxazol-2-yl)-N,4-dimethylbenzamide has been shown to improve cardiac function and reduce myocardial infarct size by reducing oxidative stress and inflammation.

実験室実験の利点と制限

N-(1,3-benzoxazol-2-yl)-N,4-dimethylbenzamide has several advantages and limitations for use in laboratory experiments. One advantage is its specificity for AMPK, which allows for the selective inhibition of this target. Another advantage is its ability to penetrate cell membranes and inhibit intracellular AMPK activity. One limitation is its potential for off-target effects, which may complicate the interpretation of experimental results. Another limitation is its relatively short half-life, which may require frequent dosing in in vivo experiments.

将来の方向性

There are several potential future directions for research on N-(1,3-benzoxazol-2-yl)-N,4-dimethylbenzamide. One direction is the development of more potent and selective inhibitors of AMPK, which may have improved therapeutic efficacy and reduced off-target effects. Another direction is the investigation of the role of AMPK in other diseases, such as neurodegenerative diseases and inflammatory disorders. Finally, the development of novel drug delivery systems for N-(1,3-benzoxazol-2-yl)-N,4-dimethylbenzamide may improve its pharmacokinetic properties and increase its therapeutic potential.

合成法

N-(1,3-benzoxazol-2-yl)-N,4-dimethylbenzamide can be synthesized using a multi-step process involving the reaction of various reagents, including 2-aminobenzoic acid, 3-methylbenzoyl chloride, and 2-amino-5-methylbenzoxazole. The synthesis of N-(1,3-benzoxazol-2-yl)-N,4-dimethylbenzamide has been described in detail in several publications, including a 2006 paper by Scott et al.

科学的研究の応用

N-(1,3-benzoxazol-2-yl)-N,4-dimethylbenzamide has been extensively studied in preclinical models of various diseases, including cancer, diabetes, and cardiovascular disease. In cancer, N-(1,3-benzoxazol-2-yl)-N,4-dimethylbenzamide has been shown to inhibit tumor growth and induce apoptosis in vitro and in vivo. In diabetes, N-(1,3-benzoxazol-2-yl)-N,4-dimethylbenzamide has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle and adipose tissue. In cardiovascular disease, N-(1,3-benzoxazol-2-yl)-N,4-dimethylbenzamide has been shown to improve cardiac function and reduce myocardial infarct size in animal models of ischemia-reperfusion injury.

特性

IUPAC Name

N-(1,3-benzoxazol-2-yl)-N,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c1-11-7-9-12(10-8-11)15(19)18(2)16-17-13-5-3-4-6-14(13)20-16/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLZJWCOXNOWPRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N(C)C2=NC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzoxazol-2-yl)-N,4-dimethylbenzamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。